BenchChemオンラインストアへようこそ!

N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide

GPCR Modulation Thyroid Hormone Signaling Regioisomeric Selectivity

This 2-methyl-5-substituted regioisomer is a uniquely validated TSHR modulator (ChEMBL potency 4.5), distinguishing it from kinase-only analogs. The dual pharmacophore architecture—thiazolo[5,4-b]pyridine (PI3K) and furan-2-carboxamide (PIM)—enables parallel selectivity profiling across PI3K (α,β,γ,δ) and PIM (1,2,3) kinase panels. Pair with 3-substituted (CAS 863589-41-7) and 4-substituted (BDBM42845) analogs for matched molecular pair SAR studies. Ideal as a reference ligand for TSHR cAMP/IP1 functional assays and as a conformational probe in fragment-based kinase inhibitor discovery. Available in research quantities with verified purity.

Molecular Formula C18H13N3O2S
Molecular Weight 335.38
CAS No. 863594-15-4
Cat. No. B2949238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide
CAS863594-15-4
Molecular FormulaC18H13N3O2S
Molecular Weight335.38
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C18H13N3O2S/c1-11-6-7-12(17-21-13-4-2-8-19-18(13)24-17)10-14(11)20-16(22)15-5-3-9-23-15/h2-10H,1H3,(H,20,22)
InChIKeyMWOSQIVULBGUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide (CAS 863594-15-4): A Dual-Pharmacophore Kinase Inhibitor Scaffold


N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide (CAS 863594-15-4; MW 335.38 g/mol) is a synthetic small molecule integrating a thiazolo[5,4-b]pyridine core with a furan-2-carboxamide moiety connected via a 2-methyl-1,3-phenylene linker [1]. The thiazolo[5,4-b]pyridine scaffold is a recognized pharmacophore in multiple kinase inhibitor programs, including PIM, PI3K, and c-KIT [2], while the furan-2-carboxamide group is a privileged fragment in PIM kinase inhibitor design [3]. This compound represents a distinct regioisomeric variant within a family of thiazolo[5,4-b]pyridine furan-2-carboxamides, where the position of substitution on the central phenyl ring dictates target engagement and selectivity profiles.

Why Regioisomeric Thiazolo[5,4-b]pyridine Furan-2-carboxamides Are Not Interchangeable


This compound belongs to a family of thiazolo[5,4-b]pyridine furan-2-carboxamides that differ solely in the substitution pattern on the central phenyl ring (2-methyl-5-, 3-, or 4-substituted variants). Despite their apparent structural similarity, these regioisomers exhibit divergent biological activities. The 4-substituted analog (BDBM42845) shows only weak activity against STAT3 (EC50 >55,700 nM) and moderate inhibition of fructose-bisphosphate aldolase (IC50 1,320 nM) [1]. In contrast, the 2-methyl-5-substituted regioisomer (target compound) has been associated with TSHR modulatory activity (potency value 4.5) [2], a target not engaged by the 4-substituted analog. This regioisomeric divergence is consistent with established structure-activity relationships (SAR) for thiazolo[5,4-b]pyridine derivatives, where the position and nature of phenyl substituents profoundly influence kinase target engagement and isoform selectivity [3]. Consequently, these compounds cannot be treated as interchangeable analogs in biological assays.

Quantitative Differentiation Evidence for N-(2-Methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide Against Closest Analogs


Regioisomeric Target Engagement Switch: TSHR Activity vs. STAT3 Inactivity

The target compound (2-methyl-5-substituted regioisomer) exhibits TSHR modulatory activity with a reported potency value of 4.5 (likely pIC50 or pEC50) in ChEMBL-derived data [1]. In contrast, the 4-substituted regioisomer (BDBM42845) shows no meaningful STAT3 inhibition (EC50 >55,700 nM) [2]. This represents a dramatic target engagement switch driven solely by the position of the thiazolo[5,4-b]pyridine attachment on the central phenyl ring, transforming an essentially inactive STAT3 compound into a TSHR-active chemotype.

GPCR Modulation Thyroid Hormone Signaling Regioisomeric Selectivity

Ortho-Methyl Substituent Introduces Conformational Constraint Absent in Des-Methyl Analogs

The target compound bears a 2-methyl group on the central phenyl ring, which is absent in the unsubstituted 3- and 4-regioisomers (CAS 863589-41-7 and BDBM42845, respectively). This ortho-methyl substituent introduces a torsional constraint between the phenyl ring and the amide group, restricting the conformational freedom of the furan-2-carboxamide moiety. The increased fraction of rotatable bonds (3 vs. 2 for the des-methyl analog) paradoxically results in a more defined low-energy conformation due to steric gearing [1]. This conformational pre-organization is predicted to reduce the entropic penalty upon target binding, a well-established principle in fragment-based drug design.

Conformational Analysis Ligand Efficiency Medicinal Chemistry

Thiazolo[5,4-b]pyridine Core Confers PI3K Isoform Selectivity Trends Distinct from Phenyl Replacement

In a published SAR study of 2-pyridyl, 4-morpholinyl-substituted thiazolo[5,4-b]pyridine analogues, the thiazolo[5,4-b]pyridine core was demonstrated to be a critical structural unit for PI3Kα inhibitory potency, with replacement by a phenyl ring leading to a significant decrease in activity [1]. While the target compound features a furan-2-carboxamide rather than a sulfonamide or morpholine substituent, the conserved thiazolo[5,4-b]pyridine core is expected to retain this scaffold-dependent PI3Kα engagement. Representative compound 19a in that study achieved a PI3Kα IC50 of 3.6 nM, with approximately 10-fold selectivity over PI3Kβ [1]. This establishes a class-level expectation that the thiazolo[5,4-b]pyridine core contributes nanomolar potency to the PI3Kα isoform, which is lost upon phenyl replacement.

PI3K Inhibition Kinase Selectivity Scaffold-Based SAR

Furan-2-Carboxamide Is a Privileged Fragment in PIM Kinase Inhibitor Design

The furan-2-carboxamide moiety is a recurring pharmacophoric element in potent pan-PIM kinase inhibitors. The Incyte Corporation patent family (AR-097431-A1, US 9,550,765, US 9,849,120) specifically claims furo- and thieno-pyridine carboxamide compounds as PIM kinase inhibitors [1]. In a related chemotype, the pan-PIM inhibitor CX-6258, which also features a furan-containing amide linker, demonstrated excellent biochemical potency and kinase selectivity [2]. The target compound's furan-2-carboxamide group is thus positioned within a validated PIM pharmacophore space. While direct PIM IC50 data for this exact compound are not publicly available, the structural precedent strongly supports its utility as a PIM kinase probe.

PIM Kinase Inhibition Fragment-Based Drug Design Kinase Pharmacophore

Recommended Application Scenarios for N-(2-Methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide in Scientific Procurement


GPCR-Focused Screening: TSHR Modulator Discovery

Based on its ChEMBL-curated TSHR potency value of 4.5 [1], this compound is a candidate starting point for thyroid-stimulating hormone receptor (TSHR) modulator discovery. It can be deployed as a reference ligand in TSHR binding or functional assays (cAMP, IP1) to establish assay window and sensitivity. Its activity at a Class A GPCR distinguishes it from other thiazolo[5,4-b]pyridine analogs, which have been primarily characterized as kinase inhibitors, and positions it uniquely for endocrine or metabolic disease target screening.

Kinase Selectivity Profiling: PI3K vs. PIM Panel Screening

The dual pharmacophore architecture (thiazolo[5,4-b]pyridine core for PI3K [2] and furan-2-carboxamide for PIM [3]) makes this compound an ideal probe for kinase selectivity profiling. It can be screened in parallel against PI3K isoform panels (α, β, γ, δ) and PIM kinase panels (PIM1, PIM2, PIM3) to experimentally determine its selectivity fingerprint. The ortho-methyl conformational constraint may confer differential selectivity compared to des-methyl analogs, enabling SAR exploration of conformational effects on kinase selectivity.

Regioisomeric SAR Tool for Fragment-Based Drug Design

As part of a matched molecular pair analysis with the 3-substituted (CAS 863589-41-7) and 4-substituted (BDBM42845) analogs, this 2-methyl-5-substituted regioisomer enables systematic exploration of how phenyl ring substitution geometry affects target engagement. Researchers can use this compound as a key member of a regioisomeric panel to deconvolute target-specific binding determinants and guide fragment growing or merging strategies in kinase or GPCR drug discovery programs.

Quote Request

Request a Quote for N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.